1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-methoxyethyl)piperidine
Overview
Description
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-methoxyethyl)piperidine is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.1509537 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
One area of research application involves the synthesis of novel compounds and their subsequent evaluation for biological activities. Compounds structurally related to "1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-methoxyethyl)piperidine" have been synthesized and assessed for antimicrobial activities. For instance, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess moderate to good activities against tested microorganisms (Bektaş et al., 2010). Similarly, research on the synthesis of conazole analogues, which share structural features with the mentioned compound, has shown promising results in antimicrobial, antioxidant, and enzyme inhibitory activities, offering potential pathways for the development of new therapeutic agents (Mermer et al., 2018).
Molecular Structure Analysis
Another significant application is the analysis of molecular structures to elucidate conformations, electronic properties, and potential reactivity. For example, research by Ramalingan et al. (2012) on a structurally related piperidine derivative provided insights into its molecular conformation and crystal packing, which can be crucial for understanding the compound's interactions in biological systems or as part of materials science (Ramalingan et al., 2012).
Chemical Reactivity and Synthesis Pathways
The synthesis and reactivity of such compounds are also of interest, with research exploring novel synthetic routes and transformations. For example, studies have described the preparation of piperidine and triazine derivatives, investigating their reactivity and potential applications in creating new molecules with specific properties (Dovlatyan et al., 2010).
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[2-(2-methoxyethyl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-25-11-9-15-7-4-5-10-23(15)18(24)17-13-22(21-20-17)12-14-6-2-3-8-16(14)19/h2-3,6,8,13,15H,4-5,7,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMQPWSHPLDXQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCCN1C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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